molecular formula C18H14FNO2S2 B12160202 (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12160202
M. Wt: 359.4 g/mol
InChI Key: NTFOJYOOMJLILC-WJDWOHSUSA-N
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Description

The compound (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, known for diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. Its structure features:

  • A 2-ethoxyphenyl group at position 3, contributing electron-donating effects and enhanced lipophilicity.
  • A 4-fluorobenzylidene moiety at position 5, where fluorine’s electronegativity may enhance metabolic stability and intermolecular interactions.
  • A thioxo group at position 2, critical for hydrogen bonding and tautomerism .

Properties

Molecular Formula

C18H14FNO2S2

Molecular Weight

359.4 g/mol

IUPAC Name

(5Z)-3-(2-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14FNO2S2/c1-2-22-15-6-4-3-5-14(15)20-17(21)16(24-18(20)23)11-12-7-9-13(19)10-8-12/h3-11H,2H2,1H3/b16-11-

InChI Key

NTFOJYOOMJLILC-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The initial step involves the reaction of 2-ethoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to form the thiazolidinone core.

    Introduction of Fluorobenzylidene Group: The thiazolidinone intermediate is then reacted with 4-fluorobenzaldehyde under basic conditions to introduce the fluorobenzylidene group, resulting in the final compound.

The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. Studies have shown that (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its analogs can inhibit the growth of various bacterial strains and fungi. For example, a study reported effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents .

Antitumor Activity

Thiazolidinone derivatives have been investigated for their anticancer properties. A notable case study involved the synthesis of similar thiazolidinones, which showed promising results in inhibiting tumor cell proliferation in vitro. Specifically, compounds with modifications at the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research indicates that thiazolidinone derivatives can reduce inflammation markers in various models of inflammation, including carrageenan-induced paw edema in rats. This suggests that (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one may serve as a lead compound for developing new anti-inflammatory drugs .

Material Science Applications

Beyond biological applications, thiazolidinones are being explored in material science for their potential use in organic electronics and photonic devices due to their unique electronic properties. The ability to modify the electronic characteristics through structural variations makes them suitable candidates for organic semiconductors.

Case Studies

StudyObjectiveFindings
Investigate antimicrobial activityEffective against Staphylococcus aureus and E. coli
Evaluate anticancer propertiesInduced apoptosis in MCF-7 and HeLa cells
Assess anti-inflammatory effectsReduced edema in animal models

Mechanism of Action

The mechanism of action of (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic rings can engage in π-π interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Group

Table 1: Key Benzylidene Substituents and Their Impacts
Compound Benzylidene Substituent Key Properties Reference
Target Compound 4-Fluoro Enhanced metabolic stability; potential for C–F···H interactions .
(5Z)-5-(2-Methylbenzylidene) analog 2-Methyl Increased steric bulk; reduced planarity compared to fluorine .
(5Z)-5-(2-Hydroxybenzylidene) analog 2-Hydroxy Forms intramolecular hydrogen bonds (S(6) ring); improves crystal packing .
(Z)-5-(2-Fluorobenzylidene) analog 2-Fluoro Alters electronic density; may influence bioactivity .

Analysis :

  • Fluorine vs. Methyl : The 4-fluoro substituent in the target compound likely improves electronic effects and binding affinity compared to 2-methyl analogs, which prioritize steric effects .
  • Hydroxy vs.

Substituent Effects on the Phenyl Group at Position 3

Table 2: Position 3 Substituent Variations
Compound Position 3 Substituent Key Properties Reference
Target Compound 2-Ethoxyphenyl Electron-donating ethoxy group; may stabilize aromatic π-systems .
(5Z)-3-Phenyl analog Phenyl Lacks electron-donating groups; simpler structure with planar packing .
(5Z)-3-(4-Methylphenyl) analog 4-Methylphenyl Methyl enhances hydrophobicity but reduces electronic modulation .
(5Z)-3-(3-Chlorophenyl) analog 3-Chlorophenyl Chlorine’s electron-withdrawing effect may alter reactivity .

Analysis :

  • Ethoxy vs. Chloro/Methyl : The 2-ethoxy group balances electron donation and steric effects, contrasting with chloro (electron-withdrawing) or methyl (purely hydrophobic) groups. This could modulate interactions with biological targets, such as enzymes or receptors .

Structural and Crystallographic Comparisons

Table 3: Structural Parameters of Selected Analogs
Compound Planarity (RMS Deviation, Å) Key Intermolecular Interactions Reference
Target Compound (Inferred) ~0.014 (heterocyclic core) Potential C–H···π and C–F···H interactions
(5Z)-5-(2-Hydroxybenzylidene) analog 0.0145 (heterocyclic core) S(6) hydrogen-bonded ring; R₂²(7) motifs .
(5Z)-3-Phenyl analog 0.0038 (phenyl ring) C–H···S and π–π stacking .

Analysis :

  • The target compound’s 4-fluorobenzylidene group may reduce planarity compared to hydroxylated analogs, affecting crystal packing and solubility. Fluorine’s small size and electronegativity could promote unique C–F···H interactions, as seen in fluorinated pharmaceuticals .

Biological Activity

The compound (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H16FNO3SC_{18}H_{16}FNO_3S, with a molecular weight of approximately 351.39 g/mol. The structure features a thiazolidinone core, which is critical for its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thiazolidinones. The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases. Studies suggest that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This effect may be mediated through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.

Cytotoxicity Against Cancer Cells

The compound has shown promising cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death. Mechanistic studies suggest that it induces apoptosis via the intrinsic pathway, involving mitochondrial membrane potential disruption and caspase activation.

Study 1: Antioxidant Activity Evaluation

In a controlled study assessing the antioxidant capacity of thiazolidinones, the compound demonstrated a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, indicating reduced lipid peroxidation.

Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Study 3: Anti-cancer Activity

In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityInduction of apoptosis

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